5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-
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Overview
Description
Desacetylcephalothin sodium is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. Cephalothin is known for its broad-spectrum activity against Gram-positive bacteria and limited activity against Gram-negative bacteria . Desacetylcephalothin sodium, however, exhibits weaker antimicrobial activity compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylcephalothin sodium is synthesized through the hydrolysis of cephalothin. The process involves the removal of the acetoxy group at position three of the cephalothin molecule . This reaction typically occurs under mild acidic or basic conditions.
Industrial Production Methods: Industrial production of desacetylcephalothin sodium involves large-scale hydrolysis of cephalothin using controlled pH conditions to ensure the complete conversion of cephalothin to desacetylcephalothin sodium. The product is then purified using techniques such as high-pressure liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Desacetylcephalothin sodium undergoes various chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from cephalothin.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Desacetylcephalothin sodium.
Oxidation and Reduction: Various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Desacetylcephalothin sodium has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with bacterial enzymes and its role in bacterial resistance mechanisms.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in comparison to cephalothin.
Mechanism of Action
Desacetylcephalothin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan units in the bacterial cell wall. This inhibition prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cephalothin: The parent compound with stronger antimicrobial activity.
Cefamandole: Another cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefazolin: A first-generation cephalosporin with a similar structure and antimicrobial profile.
Uniqueness: Desacetylcephalothin sodium is unique due to its specific metabolic origin from cephalothin and its weaker antimicrobial activity. This makes it particularly useful in studies focused on the metabolism and pharmacokinetics of cephalosporins .
Biological Activity
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt, commonly referred to in scientific literature as a derivative of the bicyclic compound class, has garnered attention due to its potential biological activities. This compound is structurally related to various antibiotics and has been studied for its pharmacological properties, particularly in antibacterial applications.
Chemical Structure and Properties
The compound's molecular formula is C13H14N2O5S with a molecular weight of approximately 302.38 g/mol. The presence of a thiazole ring and a bicyclic structure contributes to its biological activity, particularly its interaction with bacterial enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It acts on penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. By binding to these proteins, the compound disrupts the transpeptidation process necessary for cell wall formation, leading to bacterial lysis and death.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its activity against several strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 2.0 |
Streptococcus pneumoniae | 0.25 |
Enterococcus faecalis | 1.5 |
Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating resistant infections .
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic profile of the compound in animal models. The study revealed that after administration, the compound exhibited rapid absorption with peak plasma concentrations occurring within one hour. Toxicological assessments indicated low acute toxicity, with no significant adverse effects observed at therapeutic doses .
Study 3: Synergistic Effects
Research also explored the synergistic effects when combined with other antibiotics such as ceftriaxone and amikacin. The combination therapy showed enhanced antibacterial activity, reducing MIC values significantly compared to monotherapy, suggesting a potential strategy for overcoming antibiotic resistance .
Properties
IUPAC Name |
sodium;3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZLUULXMJGRPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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